(5E)-5-[(5-bromofuran-2-yl)methylidene]-2-(2-chloro-5-iodophenyl)-3,5-dihydro-4H-imidazol-4-one
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Overview
Description
5-[(E)-1-(5-BROMO-2-FURYL)METHYLIDENE]-2-(2-CHLORO-5-IODOPHENYL)-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE is a complex organic compound characterized by its unique structure, which includes bromine, chlorine, and iodine atoms. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(E)-1-(5-BROMO-2-FURYL)METHYLIDENE]-2-(2-CHLORO-5-IODOPHENYL)-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Furyl Aldehyde Intermediate: The synthesis begins with the bromination of furan to obtain 5-bromo-2-furaldehyde.
Condensation Reaction: The 5-bromo-2-furaldehyde is then subjected to a condensation reaction with 2-(2-chloro-5-iodophenyl)hydrazine to form the corresponding hydrazone.
Cyclization: The hydrazone undergoes cyclization under acidic conditions to yield the final imidazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the imidazole ring or the halogen substituents, resulting in dehalogenated or reduced imidazole derivatives.
Substitution: The halogen atoms (bromine, chlorine, iodine) in the compound make it susceptible to nucleophilic substitution reactions, where these atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Oxidized furyl derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted imidazole derivatives with various functional groups replacing the halogens.
Scientific Research Applications
5-[(E)-1-(5-BROMO-2-FURYL)METHYLIDENE]-2-(2-CHLORO-5-IODOPHENYL)-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential therapeutic agents, particularly those targeting cancer and infectious diseases.
Biological Studies: The compound’s unique structure allows it to be used in studies investigating the interaction of halogenated compounds with biological macromolecules.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties due to its halogenated aromatic structure.
Mechanism of Action
The mechanism of action of 5-[(E)-1-(5-BROMO-2-FURYL)METHYLIDENE]-2-(2-CHLORO-5-IODOPHENYL)-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE is not fully understood, but it is believed to involve the following:
Molecular Targets: The compound may interact with enzymes or receptors that are sensitive to halogenated aromatic compounds.
Pathways Involved: It may modulate signaling pathways related to cell growth and apoptosis, making it a potential candidate for anticancer research.
Comparison with Similar Compounds
Similar Compounds
- 5-[(E)-1-(5-BROMO-2-THIENYL)METHYLIDENE]-2-(2-CHLORO-5-IODOPHENYL)-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE
- 5-[(E)-1-(5-NITRO-2-FURYL)METHYLIDENE]-2-(2-CHLORO-5-IODOPHENYL)-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE
Uniqueness
The uniqueness of 5-[(E)-1-(5-BROMO-2-FURYL)METHYLIDENE]-2-(2-CHLORO-5-IODOPHENYL)-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE lies in its specific combination of halogen atoms and the imidazole core, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
Molecular Formula |
C14H7BrClIN2O2 |
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Molecular Weight |
477.48 g/mol |
IUPAC Name |
(4E)-4-[(5-bromofuran-2-yl)methylidene]-2-(2-chloro-5-iodophenyl)-1H-imidazol-5-one |
InChI |
InChI=1S/C14H7BrClIN2O2/c15-12-4-2-8(21-12)6-11-14(20)19-13(18-11)9-5-7(17)1-3-10(9)16/h1-6H,(H,18,19,20)/b11-6+ |
InChI Key |
ZJYNIBAUHPWHPN-IZZDOVSWSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1I)C2=N/C(=C/C3=CC=C(O3)Br)/C(=O)N2)Cl |
Canonical SMILES |
C1=CC(=C(C=C1I)C2=NC(=CC3=CC=C(O3)Br)C(=O)N2)Cl |
Origin of Product |
United States |
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